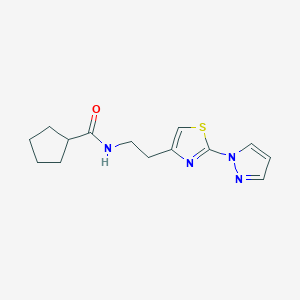

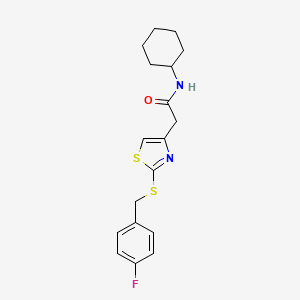

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide, also known as PTEN inhibitor compound II, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide and its derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. The compounds synthesized from chalcone backbones, akin to this compound, have shown high cytotoxicity against various cancer cell lines. For example, certain derivatives displayed high cytotoxicity against the MCF-7 breast cancer cell line with IC50 values ranging from 9.56 to 23.6 μmol mL−1 (Zaki, Al-Gendey, & Abdelhamid, 2018).

Inhibition of Mycobacterium tuberculosis

Thiazole-aminopiperidine hybrid analogues related to this compound have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the compounds studied, one demonstrated promising activity against all tests, with an MS GyrB IC50 of 24.0 ± 2.1 μM and 79% inhibition of Mycobacterium tuberculosis DNA gyrase at 50 μM (Jeankumar et al., 2013).

Ethylene Biosynthesis Inhibition in Plants

Pyrazinamide and its derivatives, structurally related to this compound, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds, upon conversion to pyrazinecarboxylic acid within plant cells, inhibit the activity of 1-aminocyclopropane-1-carboxylic acid oxidase, the enzyme responsible for the final step of ethylene formation. This suggests potential regulatory applications in plant metabolism, particularly in extending the shelf life of fruits and flowers by delaying their ripening and senescence processes (Sun et al., 2017).

Antimicrobial Activity of Heterocyclic Compounds

The structural backbone of this compound serves as a precursor for the synthesis of various heterocyclic compounds with potential antimicrobial properties. Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from related precursors, have shown high activities against a range of microorganisms, indicating their potential as effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Propriétés

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c19-13(11-4-1-2-5-11)15-8-6-12-10-20-14(17-12)18-9-3-7-16-18/h3,7,9-11H,1-2,4-6,8H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUQTFXCCDHNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)

![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)